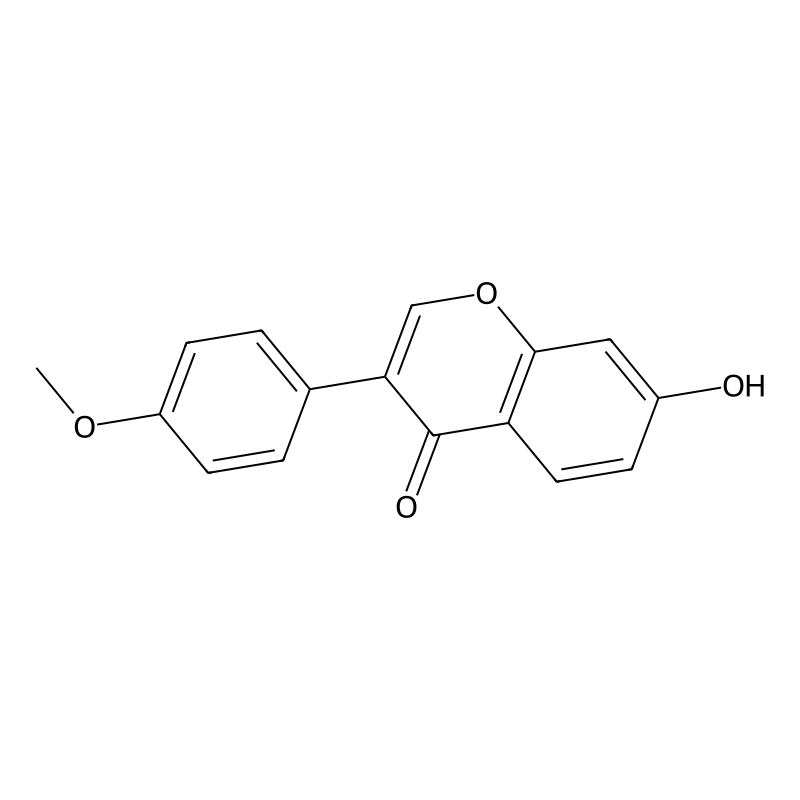

Formononetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Formononetin is a naturally occurring isoflavone found in various plants, most abundantly in red clover (Trifolium pratense) []. Scientific research into formononetin explores its potential health benefits and biological activities. Here's a breakdown of key areas of investigation:

Phytoestrogenic Effects

Formononetin exhibits weak estrogenic and antiestrogenic properties. It can bind to estrogen receptors, potentially influencing hormone-related functions []. Research explores its use in alleviating menopausal symptoms like hot flashes, although more studies are needed for conclusive evidence [].

Bone Health

Some studies suggest formononetin might promote bone formation and improve bone mineral density. This is particularly interesting for postmenopausal women at risk of osteoporosis, but further research is necessary to confirm these findings [].

Cardiovascular Health

Formononetin's antioxidant properties are being investigated for their potential role in cardiovascular health. Studies suggest it might help lower LDL ("bad") cholesterol and improve blood vessel function, but more research is needed to understand its effectiveness [].

Other Potential Applications

Preliminary research explores formononetin's possible effects in various areas, including:

Formononetin is an O-methylated isoflavone, classified under the broader category of phytoestrogens. Its chemical formula is , and it is primarily found in various leguminous plants, particularly red clover (Trifolium pratense) and the Chinese herb Astragalus membranaceus . This compound exhibits a unique structure characterized by a methoxy group at the 4-position of the benzene ring, which differentiates it from other isoflavones . Formononetin plays a significant role in plant defense mechanisms and is involved in the biosynthesis of phytoalexins, compounds that help plants resist pathogens .

Formononetin's mechanism of action is still under investigation. However, its potential health effects are likely due to its estrogenic and antioxidant properties [, ].

- Estrogenic effects: Due to its structural similarity to estrogen, formononetin might weakly bind to estrogen receptors, potentially influencing hormone-related functions [].

- Antioxidant effects: Formononetin's structure allows it to scavenge free radicals, potentially protecting cells from oxidative damage [].

Formononetin has garnered attention for its diverse biological activities. It exhibits anticancer properties, influencing multiple signaling pathways to induce apoptosis and inhibit cell proliferation in various cancer cell lines . Additionally, it possesses anti-inflammatory and antioxidant effects, which have been linked to its ability to inhibit mast cell degranulation and reduce allergic responses . Formononetin also promotes angiogenesis and modulates immune responses by affecting immunoglobulin E levels .

The synthesis of formononetin can be achieved through both natural extraction from plant sources and chemical synthesis. Natural extraction often yields low concentrations due to the limited availability of the compound in raw materials. Therefore, synthetic methods have been developed to improve yield and efficiency. One notable method involves microwave-assisted synthesis, which significantly enhances reaction rates and yields compared to traditional methods . This approach allows for the production of formononetin using cost-effective materials, facilitating further pharmacological studies.

Formononetin has potential applications in various fields including:

- Pharmaceuticals: Due to its anticancer properties, it is being investigated for use in cancer therapies.

- Nutraceuticals: As a phytoestrogen, it may be used in dietary supplements aimed at alleviating menopausal symptoms and promoting bone health.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin .

Research indicates that formononetin interacts with various biological systems. It has been shown to modulate mast cell activation through inhibition of immunoglobulin E-mediated responses, suggesting its potential as an anti-allergic agent . Furthermore, it may influence drug metabolism by interacting with cytochrome P450 enzymes, potentially affecting the pharmacokinetics of other drugs . Studies have also highlighted its interactions with several medications, indicating that caution should be exercised when co-administering these substances .

Formononetin shares structural similarities with several other isoflavones. Below is a comparison with some notable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Daidzein | C₁₅H₁₀O₄ | Precursor to formononetin; lacks methoxy group. |

| Genistein | C₁₅H₁₀O₄ | Known for strong anticancer effects; more potent than formononetin in some studies. |

| Ononin | C₂₁H₂₄O₉ | Glycoside form of formononetin; exhibits similar biological activities but differs in solubility and absorption. |

| Biochanin A | C₁₅H₁₂O₄ | Methylated derivative of genistein; shows similar estrogenic activity. |

Formononetin's unique methoxy substitution at position 4 distinguishes it from these compounds, influencing its specific biological activities and pharmacological properties.

Chromatographic Techniques

High-Performance Liquid Chromatography Optimization

High-Performance Liquid Chromatography represents the most extensively utilized analytical technique for formononetin quantification, with numerous optimization studies demonstrating its effectiveness for both isolation and quantitative analysis [1] [2] [3]. The optimization of High-Performance Liquid Chromatography parameters for formononetin analysis involves systematic evaluation of multiple critical variables to achieve optimal separation efficiency and analytical performance.

Mobile Phase Optimization

The selection and optimization of mobile phase composition constitute fundamental aspects of High-Performance Liquid Chromatography method development for formononetin. Research has demonstrated that gradient elution systems comprising acidified aqueous phases with organic modifiers provide superior separation characteristics [1]. The most effective mobile phase compositions include acetonitrile-water systems with acetic acid additives, where the gradient elution program typically initiates with 80% aqueous phase concentration, decreasing to 63% after 35 minutes, further reducing to 0% at 45 minutes, and maintaining this composition until 50 minutes [1].

Alternative mobile phase systems have shown comparable effectiveness, including acetonitrile-water-phosphoric acid combinations for reverse-phase separations [4]. For mass spectrometry-compatible applications, formic acid replacement of phosphoric acid ensures optimal ionization conditions while maintaining chromatographic performance [4]. The incorporation of trifluoroacetic acid at 0.1% concentration in acetonitrile-water gradients has demonstrated excellent peak symmetry and resolution for simultaneous determination of multiple isoflavones including formononetin [2].

Column Selection and Optimization

Column selection significantly influences formononetin separation efficiency and analytical performance. Reversed-phase C18 columns represent the most frequently employed stationary phases, with dimensions typically ranging from 150×4.6 millimeters to 250×4.6 millimeters with 5-micrometer particle sizes [1] [5] [2]. Specialized columns such as Newcrom R1 demonstrate enhanced performance due to reduced silanol activity, providing improved peak shapes and reduced tailing factors [4].

The optimization of column temperature typically involves evaluation between ambient conditions and elevated temperatures up to 30°C, with most methods demonstrating optimal performance at controlled temperatures of 30°C [1] [2]. Column efficiency evaluation through theoretical plate calculations and resolution measurements ensures adequate separation of formononetin from co-eluting compounds and matrix interferences.

Detection Parameters

Ultraviolet detection optimization for formononetin involves wavelength selection based on chromophore characteristics and matrix compatibility. The most frequently employed detection wavelengths include 254 nanometers and 270 nanometers, with 270 nanometers providing enhanced sensitivity for formononetin quantification [1] [5]. Multi-wavelength detection capabilities enable simultaneous monitoring and peak purity assessment throughout the chromatographic run.

Flow Rate and Injection Volume Optimization

Flow rate optimization typically involves systematic evaluation between 0.5 and 1.5 milliliters per minute, with most optimized methods employing 1.0 milliliter per minute to balance analysis time with resolution requirements [1] [2]. Injection volume optimization considers sample concentration, detector sensitivity, and column loading capacity, with typical volumes ranging from 10 to 20 microliters for analytical applications [1] [2].

Ultra-Performance Liquid Chromatography-Mass Spectrometry Tandem Mass Spectrometry Advancements

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry represents the most advanced analytical platform for formononetin quantification, offering enhanced sensitivity, selectivity, and analytical throughput compared to conventional High-Performance Liquid Chromatography methods [6] [7] [8]. The integration of sub-2-micrometer particle columns with high-resolution mass spectrometry detection enables unprecedented analytical performance for complex matrix applications.

Chromatographic Optimization for Ultra-Performance Liquid Chromatography-Mass Spectrometry

Ultra-Performance Liquid Chromatography optimization for formononetin analysis involves systematic evaluation of column chemistry, mobile phase composition, and gradient conditions specifically designed for mass spectrometry compatibility [6] [7]. The utilization of C18 columns with dimensions of 50×2.1 millimeters packed with 3.5-micrometer particles enables rapid separations with total run times of 3.5 minutes while maintaining baseline resolution [7].

Mobile phase optimization for Ultra-Performance Liquid Chromatography-Mass Spectrometry applications requires volatile additives compatible with electrospray ionization. Optimal mobile phase compositions include acetonitrile with 5 millimolar ammonium acetate buffer in 60:40 volumetric ratios, providing excellent peak shapes and ionization efficiency [7]. Alternative systems employing water and acetonitrile with 0.1% formic acid demonstrate comparable performance with enhanced protonation efficiency for positive ion mode detection [6].

Mass Spectrometry Parameter Optimization

Electrospray ionization optimization for formononetin involves systematic evaluation of both positive and negative ion modes to determine optimal detection conditions [7] [8]. Positive ion mode typically provides superior sensitivity for formononetin analysis, with molecular ion peaks at mass-to-charge ratio 269 serving as precursor ions for tandem mass spectrometry experiments [7] [8].

Selected reaction monitoring optimization involves identification and validation of specific precursor-to-product ion transitions that provide maximum sensitivity and selectivity. For formononetin, the most abundant transitions include mass-to-charge ratio 267 to 252 for quantitation purposes, with additional transitions at 267 to 223 and 267 to 195 serving as qualification ions [7]. Collision energy optimization for each transition ensures maximum signal intensity while maintaining acceptable signal-to-noise ratios.

Advanced Detection Strategies

Multiple reaction monitoring represents the gold standard for quantitative Ultra-Performance Liquid Chromatography-Mass Spectrometry analysis of formononetin, providing enhanced selectivity through monitoring of specific precursor-to-product ion transitions [6] [7] [8]. The implementation of scheduled multiple reaction monitoring enables simultaneous quantification of multiple analytes while maintaining optimal dwell times for each transition.

High-resolution mass spectrometry applications provide additional advantages for formononetin analysis through accurate mass measurements and improved specificity [9]. Time-of-flight and Orbitrap mass analyzers enable sub-parts-per-million mass accuracy measurements, facilitating confident compound identification and reducing false positive rates in complex matrices.

Method Validation and Performance Characteristics

Ultra-Performance Liquid Chromatography-Mass Spectrometry methods for formononetin demonstrate superior analytical performance compared to conventional techniques, with limits of quantification typically ranging from 0.10 to 1.0 nanograms per milliliter in biological matrices [6] [7] [8]. Linear dynamic ranges span three orders of magnitude, with correlation coefficients consistently exceeding 0.999 for calibration curves [6] [7].

Precision and accuracy assessments demonstrate relative standard deviations below 5% for intra-day and inter-day measurements, with recovery values ranging from 90% to 110% across the validated concentration ranges [6] [7] [8]. Matrix effect evaluations confirm minimal ion suppression or enhancement for formononetin analysis in complex biological and plant matrices.

Solid-Phase Extraction Protocols

Solid-phase extraction serves as the predominant sample preparation technique for formononetin isolation and purification, offering significant advantages over traditional liquid-liquid extraction methods in terms of selectivity, recovery, and analytical throughput [10] [11] [12]. The optimization of solid-phase extraction protocols requires systematic evaluation of sorbent chemistry, sample conditioning, washing protocols, and elution conditions to achieve maximum analyte recovery while minimizing matrix interferences.

Sorbent Selection and Optimization

The selection of appropriate solid-phase extraction sorbent materials represents a critical factor in method development for formononetin isolation. Reversed-phase C18 sorbents demonstrate excellent retention characteristics for formononetin due to hydrophobic interactions between the octadecyl ligands and the isoflavone backbone structure [10] [13]. Polymeric sorbents provide enhanced stability across wider pH ranges and demonstrate superior recovery for phenolic compounds including formononetin [11].

Mixed-mode sorbents incorporating both reversed-phase and ion-exchange mechanisms offer enhanced selectivity for formononetin extraction from complex matrices containing ionizable interferences [12]. The evaluation of sorbent capacity involves determination of breakthrough volumes and maximum loading capacities to ensure quantitative analyte retention during sample processing.

Sample Preparation and Conditioning Protocols

Sample preparation protocols for solid-phase extraction of formononetin require careful consideration of matrix composition, analyte stability, and extraction efficiency [10] [14]. Protein precipitation using organic solvents such as methanol or acetonitrile represents the initial sample preparation step for biological matrices, effectively removing macromolecular interferences while preserving analyte integrity [6] [7].

pH adjustment of sample matrices influences analyte retention characteristics and extraction efficiency. Formononetin demonstrates optimal extraction at neutral to slightly acidic pH conditions, where the phenolic hydroxyl groups remain predominantly protonated, enhancing hydrophobic interactions with reversed-phase sorbents [14] [12].

Washing and Elution Optimization

Washing protocol optimization involves systematic evaluation of solvent composition, volume, and pH to achieve maximum removal of matrix interferences while maintaining quantitative analyte retention [13] [14]. Sequential washing with water followed by low-strength organic solvents effectively removes hydrophilic interferences and salts without compromising formononetin recovery.

Elution optimization requires identification of solvent systems that provide quantitative analyte recovery while minimizing elution volumes for subsequent analytical procedures [14] [12]. Methanol and acetonitrile demonstrate excellent elution characteristics for formononetin, with recovery values typically exceeding 95% when appropriate elution volumes are employed. The incorporation of organic acids such as formic acid or acetic acid in elution solvents enhances recovery for phenolic compounds while maintaining compatibility with subsequent liquid chromatography-mass spectrometry analysis.

Advanced Solid-Phase Extraction Techniques

Magnetic solid-phase extraction represents an emerging technique for formononetin isolation, utilizing magnetizable sorbents that enable rapid separation through external magnetic field application [11]. This approach offers advantages in terms of automation potential and reduced solvent consumption compared to conventional cartridge-based methods.

Molecularly imprinted polymer sorbents demonstrate exceptional selectivity for formononetin extraction through incorporation of template molecules during polymer synthesis [15]. These specialized sorbents provide enhanced selectivity compared to conventional reversed-phase materials, enabling effective analyte isolation from complex matrices with minimal interferences.

Spectrophotometric Assay Validation

Spectrophotometric methods for formononetin quantification offer advantages in terms of simplicity, cost-effectiveness, and accessibility compared to chromatographic techniques, while providing adequate analytical performance for many applications [16] [17] [18]. The development and validation of spectrophotometric assays require comprehensive evaluation of spectral characteristics, method performance parameters, and matrix compatibility to ensure reliable quantitative results.

Spectral Characterization and Method Development

The spectrophotometric analysis of formononetin relies on the characteristic ultraviolet-visible absorption properties of the isoflavone chromophore system [16] [18]. Formononetin exhibits maximum absorption wavelengths in the ultraviolet region, typically between 250 and 290 nanometers, corresponding to π-π* electronic transitions within the conjugated ring system [16].

Solvent selection significantly influences spectral characteristics and analytical performance for formononetin spectrophotometric methods. Methanol and ethanol demonstrate excellent solvent properties, providing good analyte solubility while maintaining spectral clarity and reproducibility [16] [17]. The incorporation of pH buffering systems enables control of ionization states and spectral stability throughout the analytical procedure.

Method Validation Parameters

Comprehensive method validation for spectrophotometric formononetin assays involves systematic evaluation of linearity, precision, accuracy, detection limits, and specificity according to International Conference on Harmonization guidelines [17] [19] [20]. Linearity assessment typically demonstrates excellent correlation coefficients exceeding 0.999 across concentration ranges spanning two to three orders of magnitude [17].

Precision evaluation through repeatability and intermediate precision studies demonstrates relative standard deviations typically below 5% for properly optimized spectrophotometric methods [17] [21]. Accuracy assessment through recovery studies using standard addition techniques confirms method reliability with recovery values ranging from 95% to 105% across the validated concentration range.

Detection Limit and Sensitivity Optimization

The determination of detection limits for spectrophotometric formononetin methods involves systematic evaluation of signal-to-noise ratios and statistical analysis of blank measurements [17] [21] [19]. Optimized spectrophotometric methods typically achieve detection limits in the microgram per milliliter range, providing adequate sensitivity for many analytical applications [17] [21].

Sensitivity enhancement strategies include wavelength optimization, path length adjustment, and chemical derivatization techniques that increase molar absorptivity coefficients [17] [18]. The implementation of derivative spectrophotometry enables improved resolution of overlapping spectral features and enhanced detection capabilities for complex matrices.

Fluorescence-Based Detection Methods

Fluorescence spectrophotometry offers enhanced sensitivity compared to conventional absorption-based methods for formononetin quantification [22]. The optimization of fluorescence conditions involves systematic evaluation of excitation and emission wavelengths, pH effects, and matrix influences to achieve maximum analytical performance [22].

Recent studies demonstrate that formononetin exhibits pH-dependent fluorescence characteristics, with optimal emission observed under alkaline conditions due to deprotonation of phenolic hydroxyl groups [22]. Fluorescence quantum yield measurements confirm adequate emission efficiency for quantitative applications, with detection limits reaching nanogram per milliliter levels under optimized conditions [22].

Matrix Effect Assessment and Interference Studies

The evaluation of matrix effects represents a critical component of spectrophotometric method validation for formononetin analysis [17] [18]. Systematic studies of potential interfering compounds, including structurally related isoflavones and plant matrix components, ensure method selectivity and reliability [17].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Dates

2: Wu XY, Xu H, Wu ZF, Chen C, Liu JY, Wu GN, Yao XQ, Liu FK, Li G, Shen L. Formononetin, a novel FGFR2 inhibitor, potently inhibits angiogenesis and tumor growth in preclinical models. Oncotarget. 2015 Dec 29;6(42):44563-78. doi: 10.18632/oncotarget.6310. PubMed PMID: 26575424; PubMed Central PMCID: PMC4792576.

3: Wang H, Zhang D, Ge M, Li Z, Jiang J, Li Y. Formononetin inhibits enterovirus 71 replication by regulating COX- 2/PGE₂ expression. Virol J. 2015 Mar 1;12:35. doi: 10.1186/s12985-015-0264-x. PubMed PMID: 25890183; PubMed Central PMCID: PMC4351682.

4: Lima Cavendish R, de Souza Santos J, Belo Neto R, Oliveira Paixão A, Valéria Oliveira J, Divino de Araujo E, Berretta E Silva AA, Maria Thomazzi S, Cordeiro Cardoso J, Zanardo Gomes M. Antinociceptive and anti-inflammatory effects of Brazilian red propolis extract and formononetin in rodents. J Ethnopharmacol. 2015 Sep 15;173:127-33. doi: 10.1016/j.jep.2015.07.022. Epub 2015 Jul 17. PubMed PMID: 26192808.

5: Zhou R, Xu L, Ye M, Liao M, Du H, Chen H. Formononetin inhibits migration and invasion of MDA-MB-231 and 4T1 breast cancer cells by suppressing MMP-2 and MMP-9 through PI3K/AKT signaling pathways. Horm Metab Res. 2014 Oct;46(11):753-60. doi: 10.1055/s-0034-1376977. Epub 2014 Jun 30. PubMed PMID: 24977660.

6: Hu W, Xiao Z. Formononetin induces apoptosis of human osteosarcoma cell line U2OS by regulating the expression of Bcl-2, Bax and MiR-375 in vitro and in vivo. Cell Physiol Biochem. 2015;37(3):933-9. doi: 10.1159/000430220. Epub 2015 Sep 18. PubMed PMID: 26381132.

7: Li T, Zhao X, Mo Z, Huang W, Yan H, Ling Z, Ye Y. Formononetin promotes cell cycle arrest via downregulation of Akt/Cyclin D1/CDK4 in human prostate cancer cells. Cell Physiol Biochem. 2014;34(4):1351-8. doi: 10.1159/000366342. Epub 2014 Oct 2. PubMed PMID: 25301361.

8: Liu Q, Sun Y, Zheng JM, Yan XL, Chen HM, Chen JK, Huang HQ. Formononetin sensitizes glioma cells to doxorubicin through preventing EMT via inhibition of histone deacetylase 5. Int J Clin Exp Pathol. 2015 Jun 1;8(6):6434-41. eCollection 2015. PubMed PMID: 26261519; PubMed Central PMCID: PMC4525853.

9: Yang Y, Zhao Y, Ai X, Cheng B, Lu S. Formononetin suppresses the proliferation of human non-small cell lung cancer through induction of cell cycle arrest and apoptosis. Int J Clin Exp Pathol. 2014 Dec 1;7(12):8453-61. eCollection 2014. PubMed PMID: 25674209; PubMed Central PMCID: PMC4313991.

10: Andersen C, Kotowska D, Tortzen CG, Kristiansen K, Nielsen J, Petersen RK. 2-(2-Bromophenyl)-formononetin and 2-heptyl-formononetin are PPARγ partial agonists and reduce lipid accumulation in 3T3-L1 adipocytes. Bioorg Med Chem. 2014 Nov 1;22(21):6105-11. doi: 10.1016/j.bmc.2014.08.037. Epub 2014 Sep 8. PubMed PMID: 25262940.

11: Liu Y, He J, Chen X, Li J, Shen M, Yu W, Yang Y, Xiao Z. The proapoptotic effect of formononetin in human osteosarcoma cells: involvement of inactivation of ERK and Akt pathways. Cell Physiol Biochem. 2014;34(3):637-45. doi: 10.1159/000363029. Epub 2014 Aug 12. PubMed PMID: 25170541.

12: Sun T, Cao L, Ping NN, Wu Y, Liu DZ, Cao YX. Formononetin upregulates nitric oxide synthase in arterial endothelium through estrogen receptors and MAPK pathways. J Pharm Pharmacol. 2016 Mar;68(3):342-51. doi: 10.1111/jphp.12519. Epub 2016 Jan 20. PubMed PMID: 26786718.

13: Chen J, Zhang X, Wang Y, Ye Y, Huang Z. Formononetin promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in estrogen receptor-positive cells. Mol Carcinog. 2016 Mar;55(3):312-9. doi: 10.1002/mc.22282. Epub 2015 Feb 7. PubMed PMID: 25663261.

14: Kim MH, Choi YY, Lee JE, Kim K, Yang WM. Topical Treatment of Hair Loss with Formononetin by Modulating Apoptosis. Planta Med. 2016 Jan;82(1-2):65-9. doi: 10.1055/s-0035-1557897. Epub 2016 Jan 12. PubMed PMID: 26756818.

15: Chen Z, Liu S, Cai Y, Xie K, Zhang W, Dong L, Liu Y, Zheng F, Dun Y, Li N. Suppressive effect of formononetin on platelet-derived growth factor-BB-stimulated proliferation and migration of vascular smooth muscle cells. Exp Ther Med. 2016 Sep;12(3):1901-1907. Epub 2016 Jul 13. PubMed PMID: 27588108; PubMed Central PMCID: PMC4997992.

16: Liang K, Ye Y, Wang Y, Zhang J, Li C. Formononetin mediates neuroprotection against cerebral ischemia/reperfusion in rats via downregulation of the Bax/Bcl-2 ratio and upregulation PI3K/Akt signaling pathway. J Neurol Sci. 2014 Sep 15;344(1-2):100-4. doi: 10.1016/j.jns.2014.06.033. Epub 2014 Jun 22. PubMed PMID: 24996490.

17: Zhu H, Zou L, Tian J, Lin F, He J, Hou J. Protective effects of sulphonated formononetin in a rat model of cerebral ischemia and reperfusion injury. Planta Med. 2014 Mar;80(4):262-8. doi: 10.1055/s-0033-1360340. Epub 2014 Feb 18. PubMed PMID: 24549929.

18: Jia WC, Liu G, Zhang CD, Zhang SP. Formononetin attenuates hydrogen peroxide (H2O2)-induced apoptosis and NF-κB activation in RGC-5 cells. Eur Rev Med Pharmacol Sci. 2014;18(15):2191-7. PubMed PMID: 25070826.

19: Liu XJ, Li YQ, Chen QY, Xiao SJ, Zeng SE. Up-regulating of RASD1 and apoptosis of DU-145 human prostate cancer cells induced by formononetin in vitro. Asian Pac J Cancer Prev. 2014;15(6):2835-9. PubMed PMID: 24761910.

20: Lo YL, Wang W. Formononetin potentiates epirubicin-induced apoptosis via ROS production in HeLa cells in vitro. Chem Biol Interact. 2013 Oct 5;205(3):188-97. doi: 10.1016/j.cbi.2013.07.003. Epub 2013 Jul 16. PubMed PMID: 23867903.